2-(2,4-Dichloro-6-methylpyridin-3-yl)acetic acid
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Overview
Description
2-(2,4-Dichloro-6-methylpyridin-3-yl)acetic acid is an organic compound belonging to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methyl group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichloro-6-methylpyridin-3-yl)acetic acid typically involves the chlorination of 6-methylpyridine followed by the introduction of the acetic acid group. One common method involves the following steps:
Chlorination: 6-methylpyridine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 4 positions.
Acetic Acid Introduction: The chlorinated product is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichloro-6-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Esterification: The acetic acid moiety can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification reactions.
Major Products:
Substitution Products: Amino or thio derivatives of the original compound.
Oxidation Products: Oxidized forms such as carboxylic acids or ketones.
Reduction Products: Reduced forms such as alcohols or alkanes.
Esterification Products: Esters of this compound.
Scientific Research Applications
2-(2,4-Dichloro-6-methylpyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-6-methylpyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)acetic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
2-(2,4-Dichloro-5-methylphenyl)acetic acid: Similar structure with an additional methyl group on the phenyl ring.
2-(2,4-Dichloro-6-methylphenyl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
Uniqueness: 2-(2,4-Dichloro-6-methylpyridin-3-yl)acetic acid is unique due to the presence of the pyridine ring, which can impart different chemical and biological properties compared to phenyl derivatives
Properties
IUPAC Name |
2-(2,4-dichloro-6-methylpyridin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-4-2-6(9)5(3-7(12)13)8(10)11-4/h2H,3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSQLOPCMLRUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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